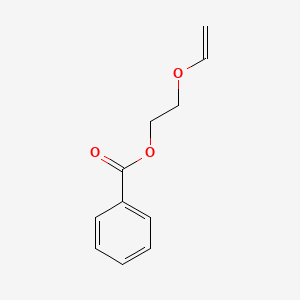
Benzoyloxyethyl vinyl ether
Overview
Description
Benzoyloxyethyl vinyl ether is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and 2-vinyloxyethanol, combining the aromatic properties of benzoic acid with the reactive vinyl ether group of 2-vinyloxyethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-vinyloxyethyl ester typically involves the esterification of benzoic acid with 2-vinyloxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoyloxyethyl vinyl ether can undergo various chemical reactions, including:
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Benzoic acid and 2-vinyloxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Benzoic alcohol and 2-vinyloxyethanol.
Scientific Research Applications
Benzoyloxyethyl vinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid 2-vinyloxyethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing benzoic acid and 2-vinyloxyethanol. Benzoic acid can then exert its antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid methyl ester: Another ester of benzoic acid, commonly used as a flavoring agent.
Benzoic acid ethyl ester: Used in the fragrance industry for its pleasant aroma.
Benzoic acid propyl ester: Known for its antimicrobial properties.
Uniqueness
Benzoyloxyethyl vinyl ether is unique due to the presence of the vinyl ether group, which imparts additional reactivity and potential for polymerization. This makes it a valuable compound in the synthesis of specialized polymers and materials .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethenoxyethyl benzoate |
InChI |
InChI=1S/C11H12O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
NFASKBANFMISNN-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B8415332.png)
![4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate](/img/structure/B8415356.png)
![1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one](/img/structure/B8415358.png)
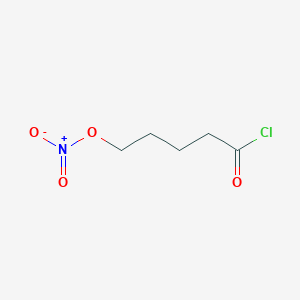
![2-{[1-(Aziridin-1-yl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B8415372.png)
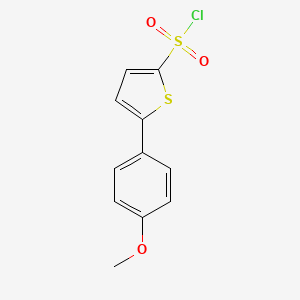
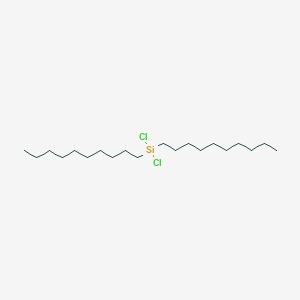
![tert-butyl 1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8415383.png)
![1-benzyl-5-trifluoromethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8415388.png)
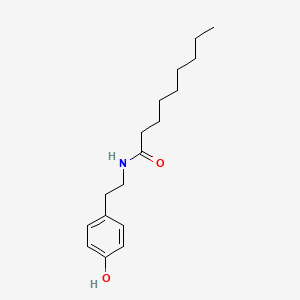
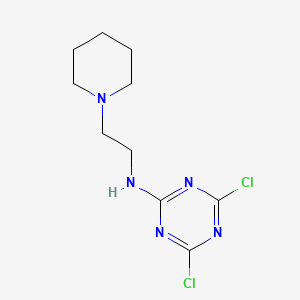
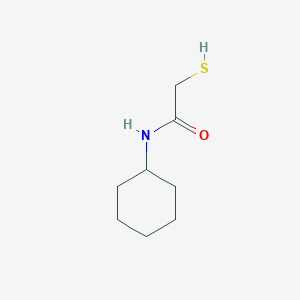
![2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)1-piperidinyl]ethylamine](/img/structure/B8415415.png)
